Hcv-IN-43
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hcv-IN-43 is a compound known for its inhibitory effects on the hepatitis C virus. It specifically targets the nonstructural protein 5B (NS5B) of the hepatitis C virus, which is crucial for the replication of the virus. This compound has shown significant potential in the treatment of hepatitis C infections by effectively inhibiting the replication of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hcv-IN-43 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, which are crucial for the compound’s inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the core structure.
Automated Reaction Systems: Automated systems are employed to introduce functional groups and carry out purification processes.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hcv-IN-43 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions are commonly used in the synthesis of this compound to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution Reagents: Halogenated compounds and organometallic reagents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different levels of inhibitory activity against the hepatitis C virus.
Scientific Research Applications
Hcv-IN-43 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of viral replication.
Biology: Researchers use this compound to understand the mechanisms of viral inhibition and resistance.
Medicine: The compound is being investigated for its potential use in antiviral therapies for hepatitis C.
Industry: this compound is used in the development of new antiviral drugs and diagnostic tools.
Mechanism of Action
Hcv-IN-43 exerts its effects by inhibiting the nonstructural protein 5B (NS5B) of the hepatitis C virus. This protein is an RNA-dependent RNA polymerase that is essential for the replication of the virus. By binding to the active site of NS5B, this compound prevents the polymerase from synthesizing viral RNA, thereby inhibiting the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
Sofosbuvir: Another NS5B inhibitor used in the treatment of hepatitis C.
Dasabuvir: A non-nucleoside NS5B inhibitor with a similar mechanism of action.
Beclabuvir: Another non-nucleoside NS5B inhibitor used in combination therapies.
Uniqueness of Hcv-IN-43
This compound is unique due to its specific binding affinity and inhibitory activity against the NS5B protein. Unlike other inhibitors, this compound has shown a higher potency and a broader spectrum of activity against different genotypes of the hepatitis C virus .
Properties
Molecular Formula |
C26H26FN3O5S |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[6-[5-tert-butyl-3-(2,4-dioxopyrimidin-1-yl)-2-fluoro-6-methoxyphenyl]naphthalen-2-yl]methanesulfonamide |
InChI |
InChI=1S/C26H26FN3O5S/c1-26(2,3)19-14-20(30-11-10-21(31)28-25(30)32)23(27)22(24(19)35-4)17-7-6-16-13-18(29-36(5,33)34)9-8-15(16)12-17/h6-14,29H,1-5H3,(H,28,31,32) |
InChI Key |
LSVYOZBHSUJDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)F)N4C=CC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.